

# Sandoz 58-035 vs. Avasimibe: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sandoz 58-035 |           |
| Cat. No.:            | B1196694      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent ACAT inhibitors, **Sandoz 58-035** and avasimibe, in the context of cancer research. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes their mechanisms of action.

#### Introduction

Altered cholesterol metabolism is an emerging hallmark of various cancers. Tumor cells often exhibit increased uptake and esterification of cholesterol, which contributes to cell proliferation, membrane integrity, and signaling pathway activation. Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT has therefore become a promising therapeutic strategy in oncology. This guide focuses on two well-studied ACAT inhibitors, **Sandoz 58-035** and avasimibe, providing a comparative analysis of their anti-cancer effects based on published preclinical data.

#### **Mechanism of Action**

Both **Sandoz 58-035** and avasimibe are competitive inhibitors of ACAT, primarily targeting ACAT1, which is ubiquitously expressed and often upregulated in cancer cells. By blocking ACAT1, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This leads to two key downstream effects that contribute to their anti-cancer activity:



- Increased Intracellular Free Cholesterol: The accumulation of unesterified cholesterol can induce endoplasmic reticulum (ER) stress and apoptosis.
- Depletion of Cholesteryl Esters: Reduced levels of stored cholesteryl esters limit the availability of cholesterol required for the rapid proliferation of cancer cells and the formation of lipid rafts, which are important signaling platforms.

This disruption of cholesterol homeostasis impacts several oncogenic signaling pathways, most notably the PI3K/AKT/SREBP-1 and Wnt/β-catenin pathways.

## **Comparative Performance Data**

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of **Sandoz 58-035** and avasimibe in various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound      | Cell Line            | Cancer Type     | IC50 (μM) | Citation |
|---------------|----------------------|-----------------|-----------|----------|
| Sandoz 58-035 | PC-3                 | Prostate Cancer | 17.2      | [1]      |
| Avasimibe     | PC-3                 | Prostate Cancer | 7.3       | [1]      |
| LNCaP-HP      | Prostate Cancer      | 9.6             | [1]       | _        |
| U251          | Glioblastoma         | 20.29           | [2]       | _        |
| U87           | Glioblastoma         | 28.27           | [2]       |          |
| Caco-2        | Colorectal<br>Cancer | 3.93 - 13.71    | [3]       | _        |

# Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Model (PC-3 cells)



| Compound      | Dosage       | Administration<br>Route | Tumor Growth<br>Inhibition                                                | Citation |
|---------------|--------------|-------------------------|---------------------------------------------------------------------------|----------|
| Sandoz 58-035 | 15 mg/kg/day | Intraperitoneal         | Significant reduction in tumor growth and weight                          | [1]      |
| Avasimibe     | 15 mg/kg/day | Intraperitoneal         | ~2-fold inhibition of tumor growth, significant reduction in tumor weight | [1]      |

## **Signaling Pathways**

The anti-cancer effects of **Sandoz 58-035** and avasimibe are mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

#### PI3K/AKT/SREBP-1 Pathway

In many cancers, the PI3K/AKT pathway is hyperactivated, often due to the loss of the tumor suppressor PTEN. This activation promotes the maturation and nuclear translocation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipid biosynthesis. By inhibiting ACAT, **Sandoz 58-035** and avasimibe cause an accumulation of free cholesterol, which in turn suppresses the processing and activation of SREBP-1, thereby reducing the expression of lipogenic genes and inhibiting cancer cell growth.





Click to download full resolution via product page



Figure 1: Inhibition of ACAT1 by **Sandoz 58-035** or avasimibe disrupts the PI3K/AKT/SREBP-1 signaling pathway.

### Wnt/β-catenin Pathway

The Wnt/ $\beta$ -catenin signaling pathway is crucial for cancer cell proliferation, migration, and metastasis. The secretion and activity of Wnt proteins are dependent on their post-translational modification, including acylation with fatty acids. By inhibiting ACAT, **Sandoz 58-035** and avasimibe reduce the availability of fatty acids derived from the hydrolysis of cholesteryl esters. This impairs the acylation and subsequent secretion of Wnt proteins, leading to the downregulation of the Wnt/ $\beta$ -catenin signaling cascade.[4][5][6]









Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholesterol Esterification Inhibition Suppresses Prostate Cancer Metastasis by Impairing the Wnt/β-catenin Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Sandoz 58-035 vs. Avasimibe: A Comparative Guide for Cancer Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196694#sandoz-58-035-vs-avasimibe-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com